{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride
Overview
Description
“{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 1211328-07-2 . It has a molecular weight of 316.62 . The IUPAC name for this compound is N-{2-[(6-bromo-2-naphthyl)oxy]ethyl}-N-methylamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14BrNO.ClH/c1-15-6-7-16-13-5-3-10-8-12(14)4-2-11(10)9-13;/h2-5,8-9,15H,6-7H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Derivatization and Analysis of Amines
A study by Sacher, Lenz, and Brauch (1997) presented methods for the determination of aliphatic amines, including methylamine and ethylamine, in wastewater and surface water using derivatization techniques. This research is relevant for understanding the derivatization potential of similar compounds in environmental samples (Sacher, Lenz, & Brauch, 1997).
Synthesis and Antimicrobial Studies
Mayekar et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives featuring a 6-bromonaphthalene moiety, similar to the core structure of the compound . These derivatives exhibited antimicrobial activities, suggesting the potential of the bromonaphthalene core in developing biologically active molecules (Mayekar et al., 2010).
Application in Catalysis and Organic Synthesis
Orthometalation of Amines
The work by Vicente et al. (1997) on orthometalation of primary benzylamines and (2-phenylethyl)amine provides insights into how similar compounds might undergo metal-mediated reactions to form complex structures. This research demonstrates the utility of such reactions in organic synthesis and potential applications in medicinal chemistry (Vicente et al., 1997).
Environmental and Analytical Chemistry
Secondary Organic Aerosol Formation
Research on primary aliphatic amines, including methylamine and ethylamine, with NO3 radical indicates the formation of secondary organic aerosols. This study by Malloy et al. (2008) could provide a basis for understanding atmospheric reactions and environmental impacts of similar bromonaphthalene derivatives (Malloy et al., 2008).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to bind with specific enzymes, potentially inhibiting or activating their functions. The exact nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes . This compound may also interact with proteins involved in cell signaling pathways, influencing their activity and downstream effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme structure, affecting its function . Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cell signaling and metabolic activity. At higher doses, it can induce toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For example, it may enhance or inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins may sequester this compound in certain tissues, influencing its localization and overall distribution within the organism.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.
Properties
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxy-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO.ClH/c1-15-6-7-16-13-5-3-10-8-12(14)4-2-11(10)9-13;/h2-5,8-9,15H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILLPQADXXGCFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC2=C(C=C1)C=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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